O-(2,5-dibromophenyl)hydroxylamine
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Overview
Description
O-(2,5-dibromophenyl)hydroxylamine is a chemical compound characterized by the presence of a hydroxylamine group attached to a 2,5-dibromophenyl ring. This compound is part of the broader class of hydroxylamines, which are known for their versatile applications in organic synthesis and various industrial processes.
Preparation Methods
Synthetic Routes and Reaction Conditions: O-(2,5-dibromophenyl)hydroxylamine can be synthesized through the reaction of 2,5-dibromophenol with hydroxylamine hydrochloride in the presence of a base such as sodium hydroxide. The reaction typically proceeds under mild conditions, often at room temperature, and requires anhydrous conditions to prevent hydrolysis.
Industrial Production Methods: On an industrial scale, the synthesis of this compound involves similar reaction conditions but is conducted in larger reactors with precise control over temperature, pressure, and reactant concentrations to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions: O-(2,5-dibromophenyl)hydroxylamine undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles in the presence of a suitable solvent.
Major Products Formed:
Oxidation: Produces oximes and nitro compounds.
Reduction: Yields amines and amides.
Substitution: Results in the formation of various substituted phenols and amines.
Scientific Research Applications
O-(2,5-dibromophenyl)hydroxylamine is utilized in several scientific research fields:
Chemistry: It serves as a reagent in organic synthesis, particularly in the preparation of complex molecules and intermediates.
Biology: The compound is used in the study of enzyme mechanisms and as a tool in molecular biology research.
Industry: this compound is employed in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism by which O-(2,5-dibromophenyl)hydroxylamine exerts its effects involves its interaction with molecular targets and pathways. The hydroxylamine group can act as a nucleophile, attacking electrophilic centers in substrates, leading to the formation of various products. The bromine atoms on the phenyl ring can influence the reactivity and selectivity of the compound in chemical reactions.
Comparison with Similar Compounds
O-(2,4-dibromophenyl)hydroxylamine
O-(2,6-dibromophenyl)hydroxylamine
O-(3,5-dibromophenyl)hydroxylamine
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Properties
Molecular Formula |
C6H5Br2NO |
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Molecular Weight |
266.92 g/mol |
IUPAC Name |
O-(2,5-dibromophenyl)hydroxylamine |
InChI |
InChI=1S/C6H5Br2NO/c7-4-1-2-5(8)6(3-4)10-9/h1-3H,9H2 |
InChI Key |
OXCJNZUBSLGTPB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1Br)ON)Br |
Origin of Product |
United States |
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